L-p-Boronophenylalanine

Description

neutron absorbing (10)B-cpd used in thermal neutron capturetherapy of malignant melanoma; RN given refers to (L)-isomer; structure given in first source

Properties

IUPAC Name |

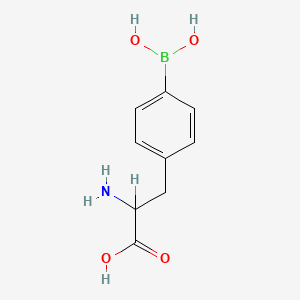

(2S)-2-amino-3-(4-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVJOSXJDORSP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227242 | |

| Record name | 4-Boronophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76410-58-7, 90580-64-6 | |

| Record name | L-p-Boronophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76410-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Boronophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076410587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Boronophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-Amino-2-carboxyethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORONOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSM63LV5MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-p-Boronophenylalanine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of L-p-Boronophenylalanine for Researchers, Scientists, and Drug Development Professionals.

This compound (BPA) is a boron-containing amino acid analogue of phenylalanine that has garnered significant attention in the scientific community, primarily for its crucial role as a boron delivery agent in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fundamental experimental protocols related to BPA.

Chemical Structure and Properties

This compound is structurally similar to the essential amino acid L-phenylalanine, with the key difference being the substitution of a boronic acid group (-B(OH)₂) at the para position of the phenyl ring. This structural mimicry allows it to be recognized and transported by cellular amino acid transport systems.

Chemical Structure:

Synonyms: 4-Borono-L-phenylalanine, Borofalan

Physicochemical Properties

The physicochemical properties of BPA are critical for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₂BNO₄ |

| Molecular Weight | 209.01 g/mol [1] |

| Melting Point | >300 °C |

| pKa Values | pKa₁ = 2.35, pKa₂ = 8.45, pKa₃ = 9.67[2] |

| Water Solubility | 0.72 ± 0.13 g/L[2] |

| Solubility in DMSO | 10.94 mg/mL (with sonication and pH adjustment) |

Due to its zwitterionic nature at physiological pH, BPA has limited water solubility. To overcome this, it is often formulated as a complex with fructose, which significantly enhances its solubility for intravenous administration.[3][4]

Mechanism of Cellular Uptake

The selective accumulation of BPA in tumor cells is a cornerstone of its application in BNCT. This selectivity is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells to meet their high demand for amino acids for proliferation. BPA, mimicking L-phenylalanine, is recognized and actively transported into the cancer cells by LAT1.[5][6] Other transporters, such as LAT2 and ATB0,+, have also been shown to transport BPA.[3][7]

Cellular uptake of this compound (BPA) via the LAT1 transporter.

Experimental Protocols

The following are detailed methodologies for key experiments involving BPA.

In Vitro BPA Uptake Assay in Cancer Cells

This protocol outlines a typical procedure to quantify the uptake of BPA in adherent cancer cell lines.

1. Cell Culture:

-

Culture cancer cells of interest (e.g., U-87 MG glioblastoma cells) in appropriate media and conditions until they reach 80-90% confluency in 6-well plates.

2. Preparation of BPA Solution:

-

Prepare a stock solution of BPA in a suitable solvent (e.g., DMSO, with pH adjustment).

-

Dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 10, 50, 100 µM).

3. Uptake Experiment:

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add the BPA-containing medium to each well.

-

Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

To determine non-specific uptake, a parallel set of wells can be co-incubated with a competitive inhibitor of LAT1 (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH).

4. Cell Lysis and Boron Quantification:

-

After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular BPA.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).

-

Measure the boron concentration in the lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).

5. Data Analysis:

-

Normalize the boron concentration to the total protein content (e.g., µg Boron / mg protein).

-

Plot the uptake over time to determine the uptake kinetics.

Workflow for an in vitro BPA uptake assay.

In Vivo Biodistribution Study in a Mouse Tumor Model

This protocol provides a general framework for assessing the biodistribution of BPA in tumor-bearing mice.

1. Animal Model:

-

Establish a tumor xenograft model by subcutaneously or orthotopically implanting human cancer cells into immunocompromised mice (e.g., BALB/c nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. BPA Administration:

-

Prepare a sterile, injectable formulation of BPA, typically as a BPA-fructose complex, in a physiological buffer.

-

Administer the BPA solution to the mice via intravenous (tail vein) or intraperitoneal injection at a specified dose (e.g., 250-500 mg/kg body weight).

3. Tissue Collection:

-

At predetermined time points post-injection (e.g., 1, 2, 4, 8, 24 hours), euthanize the mice according to approved animal welfare protocols.

-

Collect blood samples via cardiac puncture.

-

Dissect and collect the tumor and various normal tissues of interest (e.g., liver, kidney, brain, muscle, skin).

4. Sample Processing and Boron Quantification:

-

Weigh each tissue sample.

-

Digest the tissue samples using a strong acid (e.g., nitric acid) with heating.

-

Dilute the digested samples to a suitable volume with deionized water.

-

Measure the boron concentration in each sample using ICP-MS or ICP-AES.

5. Data Analysis:

-

Calculate the boron concentration in each tissue as micrograms of boron per gram of tissue (µg/g).

-

Determine the tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios at each time point.

-

Plot the biodistribution profiles to identify the time of maximum tumor boron accumulation and optimal T/N and T/B ratios.

Workflow for an in vivo BPA biodistribution study.

This technical guide provides a foundational understanding of this compound for researchers in drug development and related scientific fields. The provided data and protocols serve as a starting point for further investigation and application of this important compound in cancer therapy and other research areas.

References

- 1. This compound | C9H12BNO4 | CID 150315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of L-p-Boronophenylalanine in Oncology: A Technical Guide to its Discovery and Therapeutic Evolution in Boron Neutron Capture Therapy

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and application of L-p-Boronophenylalanine (BPA) in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational experiments, quantitative outcomes, and methodological frameworks that have established BPA as a cornerstone in the field of BNCT.

Introduction: The Quest for a Targeted Cancer Therapy

The principle of Boron Neutron Capture Therapy (BNCT) hinges on a binary approach: the selective accumulation of a non-radioactive boron isotope (¹⁰B) within tumor cells, followed by irradiation with a beam of low-energy (thermal) neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing a high linear energy transfer (LET) alpha particle (⁴He) and a lithium-7 (B1249544) nucleus (⁷Li). These particles have a short path length of approximately 5-9 micrometers, roughly the diameter of a single cell, thereby confining the cytotoxic effects primarily to the boron-laden tumor cells while sparing adjacent healthy tissue.[1][2] The success of BNCT is therefore critically dependent on the development of boron delivery agents that can achieve high tumor-to-normal tissue concentration ratios.

The Discovery and Rationale of this compound (BPA)

Early research in BNCT utilized compounds such as sodium borocaptate (BSH), but the quest for agents with superior tumor selectivity continued. This compound, an amino acid analog, emerged as a promising candidate. The rationale for its development was based on the observation that many tumor cells, particularly melanoma, exhibit an increased metabolic demand for amino acids to support rapid proliferation and, in the case of melanoma, for melanin (B1238610) synthesis.[3]

BPA's structural similarity to the essential amino acid L-phenylalanine allows it to be actively transported into cancer cells, primarily through the L-type Amino Acid Transporter 1 (LAT1), which is frequently overexpressed in various malignancies.[4][5] This transporter-mediated uptake provides a mechanism for the selective accumulation of BPA in tumors.

Early Experimental Validation and Preclinical Studies

Initial preclinical studies focused on validating the selective uptake of BPA in tumor models and assessing its efficacy in BNCT.

In Vitro Cellular Uptake Studies

-

Objective: To demonstrate the preferential uptake of BPA by cancer cells compared to normal cells and to elucidate the mechanism of transport.

-

Key Findings: Studies using various cancer cell lines, including melanoma and glioblastoma, consistently demonstrated higher intracellular boron concentrations after incubation with BPA compared to non-malignant cell lines.[6] The uptake was shown to be time- and concentration-dependent.[7][8] Inhibition studies using other large neutral amino acids confirmed that the uptake was mediated by a competitive transport system, later identified as LAT1.[5]

In Vivo Biodistribution Studies

-

Objective: To determine the pharmacokinetic profile of BPA in tumor-bearing animal models and to quantify the tumor-to-normal tissue boron concentration ratios.

-

Key Findings: Biodistribution studies in mice bearing tumor xenografts revealed that intravenously administered BPA achieved significant accumulation in tumors.[9][10] The tumor-to-blood and tumor-to-surrounding-normal-tissue ratios were found to be favorable for BNCT, typically reaching a peak several hours after administration.[6]

Quantitative Data from Early Clinical Investigations

The promising preclinical data paved the way for the first clinical trials of BPA-mediated BNCT in human patients. These early studies were crucial in establishing the safety and potential efficacy of this approach for various cancers.

| Cancer Type | BPA Dosage (mg/kg body weight) | Infusion Time (hours) | Mean Tumor ¹⁰B Concentration (µg/g) | Mean Tumor-to-Blood Ratio | Reference |

| Glioblastoma Multiforme | 130 - 250 | 2 | ~13.0 (in blood) | ~3.5:1 | [11] |

| Malignant Melanoma | 170 - 210 | Not Specified | Not Specified | 3.40 ± 0.83 | |

| Recurrent Head and Neck Cancer | 250 or 500 | Not Specified | Not Specified | Not Specified | |

| Recurrent Gastrointestinal Cancers | 400 | Not Specified | 25.2 (in blood) | 2.9:1 | [10] |

Table 1: Summary of Quantitative Data from Early BPA-BNCT Clinical Trials

| Cancer Type | Treatment Details | Median Survival Time | 2-Year Overall Survival | Reference |

| Glioblastoma Multiforme | BPA-BNCT | 13.0 months | Not Specified | |

| Glioblastoma Multiforme (newly diagnosed) | BPA and BSH BNCT with external beam radiation | 23.5 months | 25% | |

| Recurrent Head and Neck Cancer | BPA-BNCT | 13.6 months | Not Specified | |

| Recurrent High-Grade Meningiomas | BPA-BNCT | 14.1 months | Not Specified |

Table 2: Survival Outcomes in Early BPA-BNCT Clinical Trials

Experimental Protocols

Synthesis of this compound (BPA)

While various synthetic routes have been developed, a common early approach involves the following conceptual steps:

-

Starting Material: A protected derivative of L-tyrosine or a related aromatic amino acid.

-

Introduction of the Boron Moiety: A key step is the introduction of a boronic acid group (-B(OH)₂) onto the phenyl ring. This can be achieved through various organometallic reactions, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) between a halogenated phenylalanine derivative and a diboron (B99234) reagent.

-

Deprotection: Removal of the protecting groups from the amino and carboxyl functionalities to yield the final this compound product.

-

Purification: The synthesized BPA is purified using techniques such as recrystallization and chromatography to ensure high purity for biological and clinical use.

Note: For clinical applications, ¹⁰B-enriched boric acid is used as the boron source to enhance the neutron capture efficiency.

In Vitro BPA Uptake Assay

-

Cell Culture: Cancer cells of interest (e.g., U87 glioblastoma, B16 melanoma) and a non-malignant control cell line are cultured in appropriate media until they reach approximately 80-90% confluency in multi-well plates.

-

BPA Incubation: The culture medium is replaced with a fresh medium containing a known concentration of BPA (e.g., 50-100 µg/mL). Cells are incubated for various time points (e.g., 1, 2, 4, 6 hours) at 37°C.

-

Cell Harvesting and Lysis: Following incubation, the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular BPA. The cells are then detached from the plate (e.g., using trypsin) and counted. A known number of cells are lysed to release the intracellular contents.

-

Boron Quantification: The boron concentration in the cell lysate is determined using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8]

-

Data Analysis: The intracellular boron concentration is typically expressed as micrograms of ¹⁰B per gram of tissue or per 10⁹ cells.

In Vivo Biodistribution Study in a Murine Model

-

Animal Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting cancer cells into immunodeficient mice (e.g., BALB/c nude mice). Tumors are allowed to grow to a palpable size.

-

BPA Administration: A solution of BPA, often complexed with fructose (B13574) to improve solubility (BPA-f), is administered to the mice, typically via intravenous (tail vein) or intraperitoneal injection, at a specified dose (e.g., 250-350 mg/kg body weight).[9]

-

Tissue Collection: At predetermined time points post-injection (e.g., 1, 2, 4, 6, 24 hours), cohorts of mice are euthanized. Blood, tumor, and various normal tissues (e.g., brain, liver, kidney, muscle, skin) are collected.

-

Sample Preparation and Boron Analysis: The collected tissues are weighed and then digested, often using a mixture of strong acids (e.g., nitric and sulfuric acid).[7][8] The boron concentration in the digested samples is then quantified using ICP-AES or ICP-MS.

-

Data Analysis: The boron concentration is expressed as micrograms of ¹⁰B per gram of wet tissue weight. Tumor-to-blood and tumor-to-normal tissue concentration ratios are calculated to assess the selectivity of BPA accumulation.

Visualizing the Core Concepts

To aid in the understanding of the fundamental processes involved in BPA-mediated BNCT, the following diagrams illustrate the key pathways and workflows.

Conclusion and Future Directions

The discovery and development of this compound have been pivotal in advancing the field of Boron Neutron Capture Therapy from a theoretical concept to a clinical reality. Early studies have demonstrated its favorable biodistribution and therapeutic potential in a range of challenging cancers. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of the pioneering work that has established BPA as a key agent in BNCT.

Future research continues to focus on the development of new boron delivery agents with even greater tumor selectivity and higher boron payloads. Additionally, ongoing clinical trials are exploring the combination of BPA-mediated BNCT with other therapeutic modalities and the use of accelerator-based neutron sources to broaden the accessibility of this promising cancer therapy.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. L-amino acid transporter-1 and boronophenylalanine-based boron neutron capture therapy of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]

- 7. stm-journal.ru [stm-journal.ru]

- 8. researchgate.net [researchgate.net]

- 9. Construction of Boronophenylalanine-Loaded Biodegradable Periodic Mesoporous Organosilica Nanoparticles for BNCT Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on L-p-Boronophenylalanine as a Substrate for L-type Amino Acid Transporters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-p-Boronophenylalanine (BPA), a phenylalanine analog containing a boron-10 (B1234237) (¹⁰B) isotope, is a cornerstone of Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for various malignancies.[1][2] The efficacy of BNCT is critically dependent on the selective accumulation of ¹⁰B within tumor cells, a process largely mediated by specific amino acid transporters.[1][3] This guide provides a comprehensive technical overview of BPA's interaction with L-type Amino Acid Transporters (LATs), focusing on the molecular mechanisms, transport kinetics, and the experimental methodologies used to characterize this crucial interaction. A key transporter, LAT1 (SLC7A5), is frequently overexpressed in cancer cells to meet their high demand for essential amino acids, making it an ideal target for delivering BPA to tumors.[4][5][6] Understanding the nuances of BPA transport through LATs is paramount for optimizing BNCT protocols and developing next-generation boron delivery agents.

L-type Amino Acid Transporters (LATs) and Their Role in Cancer

The L-type amino acid transport system is a family of sodium-independent transporters that mediate the uptake of large neutral amino acids, such as leucine, phenylalanine, and tryptophan.[7] The most prominent member in the context of cancer and BNCT is LAT1, a heterodimeric protein composed of a light chain (SLC7A5) and a heavy chain (SLC3A2 or 4F2hc).[7][8] The heavy chain is essential for trafficking the transporter to the plasma membrane, while the light chain performs the actual transport.[7]

Cancer cells exhibit a heightened metabolic rate, requiring a substantial influx of amino acids for protein synthesis, energy production, and to support oncogenic signaling pathways.[4][6] Consequently, many cancers upregulate the expression of LAT1 to secure a steady supply of essential amino acids.[4][5] This overexpression of LAT1 in tumor tissue compared to surrounding healthy tissue provides a therapeutic window for targeted drug delivery. BPA, mimicking the structure of phenylalanine, is recognized and transported by LAT1, leading to its selective accumulation in cancer cells.[1][5]

Quantitative Analysis of BPA Transport via LATs

The interaction between BPA and various amino acid transporters has been quantitatively assessed, revealing different affinities and transport capacities. LAT1 has been identified as a high-affinity transporter for BPA.[1][9] The following tables summarize the key kinetic parameters for BPA transport by different LAT isoforms.

Table 1: Michaelis-Menten Kinetic Parameters for BPA Transport

| Transporter | K_m_ (μM) | V_max_ (relative units) | Experimental System | Reference |

| LAT1 | 20.3 ± 0.8 | Not specified | Xenopus oocytes | [1][9] |

| LAT2 | 88.3 ± 5.6 | Not specified | Xenopus oocytes | [1][9] |

| ATB⁰,⁺ | 137.4 ± 11.7 | Not specified | Xenopus oocytes | [1][9] |

Table 2: In Vivo Biodistribution of BPA in Glioblastoma Patients

| Parameter | Value | Details | Reference |

| Administered Dose | 130-250 mg/kg | Intravenous BPA-fructose | [10] |

| Tumor-to-Blood Boron Ratio | 1.6 ± 0.8 (mean ± SD) | Highly variable (range: 0.3-3.5) | [10] |

| Maximum Blood Concentration | Proportional to dose | Reached at the end of infusion | [10] |

Table 3: Biodistribution of BPA in a Gastric Cancer Xenograft Model

| Tissue | Tumor-to-Tissue Ratio | Reference |

| Blood | 3.09 | [3][11] |

| Heart | 1.81 | [3][11] |

| Liver | 2.22 | [3][11] |

| Lung | 1.45 | [3][11] |

| Brain | 2.24 | [3][11] |

| Stomach | 1.85 | [3][11] |

| Small Intestine | 1.95 | [3][11] |

| Muscle | 2.01 | [3][11] |

Experimental Protocols

In Vitro BPA Uptake Assay in Cancer Cells

This protocol describes a typical experiment to measure the uptake of BPA into cultured cancer cells.

1. Cell Culture:

-

Culture the cancer cell line of interest (e.g., U87 glioblastoma, MKN45 gastric cancer) in appropriate media and conditions until they reach 80-90% confluency in multi-well plates.[3][12]

2. Preparation of Uptake Buffer:

-

Prepare a sodium-free uptake buffer (e.g., containing choline (B1196258) chloride, MgCl₂, CaCl₂, KCl, HEPES, and glucose, pH adjusted to 7.4) to specifically measure LAT-mediated transport.

3. Uptake Measurement:

-

Wash the cells twice with the pre-warmed uptake buffer.

-

Add the uptake buffer containing a known concentration of BPA (e.g., 50 µM) to each well.[1] For competitive inhibition studies, co-incubate with a known LAT1 inhibitor or another amino acid.[13]

-

Incubate the plate at 37°C for a defined period (e.g., 5-30 minutes). Time-course experiments should be performed to ensure uptake is in the linear range.[1][14]

-

To stop the uptake, rapidly wash the cells three times with ice-cold uptake buffer.

4. Quantification of Intracellular Boron:

-

Lyse the cells using a suitable lysis buffer or by sonication.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Measure the boron concentration in the cell lysate using Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS).[3][15]

-

Express the BPA uptake as µg of boron per mg of protein or per 10⁷ cells.[3]

In Vivo Biodistribution Study in Animal Models

This protocol outlines a typical procedure for assessing the biodistribution of BPA in a tumor-bearing animal model.

1. Animal Model:

-

Establish a tumor xenograft model by subcutaneously or orthotopically injecting a human cancer cell line (e.g., MKN45, U87) into immunocompromised mice (e.g., BALB/c nude mice).[3][11] Allow the tumors to grow to a specified size.

2. BPA Administration:

-

Prepare a sterile solution of BPA, often complexed with fructose (B13574) (BPA-F) to enhance solubility.[10][15]

-

Administer the BPA solution to the animals via intravenous or intraperitoneal injection at a defined dose (e.g., 250-350 mg/kg body weight).[3][11][15][16]

3. Sample Collection:

-

At various time points after administration (e.g., 1, 2, 3, 6, 24 hours), euthanize a cohort of animals.[15]

-

Collect blood samples and harvest the tumor and various normal tissues (e.g., brain, liver, kidney, muscle).[3][11][15]

4. Boron Quantification:

-

Weigh the tissue samples.

-

Digest the tissue samples, for example, using acid digestion.

-

Measure the boron concentration in the digested samples and blood using ICP-AES or ICP-MS.[3][15]

-

Calculate the boron concentration in µg per gram of tissue and determine the tumor-to-blood and tumor-to-normal tissue ratios.[3]

References

- 1. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective uptake of p-boronophenylalanine by osteosarcoma cells for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biodistribution of p-boronophenylalanine in patients with glioblastoma multiforme for use in boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]

- 12. Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-amino acid transporter-1 and boronophenylalanine-based boron neutron capture therapy of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cyberleninka.ru [cyberleninka.ru]

- 16. Experimental Studies of Boronophenylalanine ((10)BPA) Biodistribution for the Individual Application of Boron Neutron Capture Therapy (BNCT) for Malignant Melanoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Stability of L-p-Boronophenylalanine-fructose (BPA-f) Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro stability of the L-p-Boronophenylalanine-fructose (BPA-f) complex, a critical component in Boron Neutron Capture Therapy (BNCT). The stability of this complex is paramount for ensuring its efficacy and safety during clinical applications. This document summarizes key stability data, outlines experimental protocols for its assessment, and provides visual representations of the evaluation workflow.

Quantitative Stability Data

The stability of the BPA-f complex has been evaluated under specific in vitro conditions, primarily focusing on its suitability for patient infusion. The following tables summarize the key findings from a comprehensive 11-day stability study of three separate BPA-f batches prepared for clinical use. The samples were stored at room temperature in 7 ml vials, protected from light.

Table 1: Biological Stability of BPA-f Complex Over 11 Days

| Test Parameter | Day 0 | Day 4 | Day 7 | Day 11 | Result |

| Bacterial Endotoxins | Tested | Not Tested | Not Tested | Tested | Negative[1][2][3] |

| Sterility | Tested | Tested | Tested | Tested | No microbial growth detected[1][2][3] |

Table 2: Physical Stability of BPA-f Complex Over 11 Days

| Test Parameter | Day 0 | Day 4 | Day 7 | Day 11 | Observation |

| Clarity & Opalescence | No changes | No changes | No changes | No changes | Solution remained clear[1][3] |

| Degree of Coloration | No changes | Minor changes | Minor changes | Minor changes | A slight increase in yellow coloration was observed (Y5-Y6 range), attributed to the Maillard reaction, but was not considered significant[1][3] |

Table 3: Structural Stability of BPA-f Complex via ¹H NMR

| Time Point | Batch I (% of Initial Intensity) | Batch II (% of Initial Intensity) | Batch III (% of Initial Intensity) |

| Day 0 | 100% | 100% | 100% |

| Day 11 | ≥ 90% | ≥ 90% | ≥ 90% |

Note: The relative intensity of the ¹H NMR signals of the BPA-f sample remained at or above 90% of the initial relative intensity at the end of the 11-day study period, indicating high structural stability.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment of the BPA-f complex.

Sterility Testing

This test is performed to ensure the absence of viable microorganisms in the BPA-f solution.

-

Method: The sterility test is conducted according to the European Pharmacopoeia guidelines.[2][3]

-

Culture Media:

-

Fluid Thioglycollate Medium (TGM): Primarily for the culture of anaerobic bacteria, but also supports aerobic bacterial growth.

-

Soya-bean Casein Digest Medium (SBCM): Supports the growth of both fungi and aerobic bacteria.

-

-

Procedure:

-

A 1 ml sample of the BPA-f solution is inoculated into vials containing TGM and SBCM.

-

The TGM vials are incubated at 30–35°C, while the SBCM vials are incubated at 20–25°C.

-

The vials are incubated for a total of 14 days.

-

The media are visually inspected for any signs of microbial growth.

-

-

Growth Promotion Test: The media are validated by inoculating with a small number (<100 CFU) of specific microorganisms (Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Clostridium sporogenes, Candida albicans, and Aspergillus niger) to ensure they can support growth.[3]

Bacterial Endotoxin (B1171834) Test (LAL Test)

This assay is used to detect the presence of bacterial endotoxins, which can cause pyrogenic reactions.

-

Method: The Limulus Amebocyte Lysate (LAL) test is employed.

-

Procedure:

-

The BPA-f sample is appropriately diluted.

-

The diluted sample is mixed with the LAL reagent.

-

The mixture is incubated at a specified temperature.

-

The formation of a gel-clot indicates the presence of endotoxins. The absence of a clot indicates a negative result.

-

-

Specification: The maximum allowable endotoxin level is 0.05 EU/mg of this compound.[2][3]

Visual Inspection: Clarity, Opalescence, and Coloration

Visual inspection is a qualitative method to assess the physical appearance of the BPA-f solution.

-

Method: Performed according to Method II of the European Pharmacopoeia.[2]

-

Clarity and Opalescence: The sample is visually inspected against a black and white background to assess its clarity and for the presence of any particulate matter.

-

Degree of Coloration: The color of the BPA-f solution is compared to a range of reference colors (e.g., Y1 for the strongest yellow to Y7 for the weakest) against a white background.[3]

Structural Stability by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to monitor the chemical structure of the BPA-f complex over time.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation:

-

A coaxial insert containing D₂O is placed inside the NMR tube with the BPA-f sample. The D₂O serves as a lock substance.

-

A reference compound, TSP-d4 (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt), is used as an internal standard for chemical shift referencing and as an intensity reference.

-

-

Data Acquisition: ¹H NMR spectra are acquired at specified time points.

-

Data Analysis:

-

The stability of the BPA-f complex is determined by monitoring the signal intensity of its aromatic protons.

-

The ratio of the integral of the BPA-f aromatic proton signals to the integral of the methyl proton signal of TSP-d4 is calculated.

-

The change in this ratio over time indicates the structural stability of the complex. A minimal change suggests high stability.[1][2][3]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the in vitro stability assessment of the this compound-fructose complex.

Caption: Workflow for the in vitro stability assessment of the BPA-f complex.

Conclusion

The available in vitro stability data for the this compound-fructose complex demonstrates its robustness under controlled storage conditions for at least 11 days.[1][2][3] The complex remains sterile, free of endotoxins, and structurally intact, with only minor, non-significant changes in coloration.[1][2][3] These findings support its use in clinical settings where infusions are prepared in advance. Further studies are warranted to establish the stability of the BPA-f complex under a broader range of in vitro conditions, including varying pH, temperature, and in different physiological media, to provide a more comprehensive understanding for diverse research and development applications.

References

Physical and chemical properties of L-p-Boronophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of L-p-Boronophenylalanine (BPA), a key agent in Boron Neutron Capture Therapy (BNCT). This document details experimental protocols for its synthesis, analysis, and biological evaluation, and includes visualizations of its cellular uptake pathway and a typical experimental workflow for BNCT.

Core Physical and Chemical Properties

This compound is a synthetic amino acid analog of phenylalanine, where a boronic acid group is substituted at the para position of the phenyl ring. This boron-containing compound is central to BNCT, a targeted radiation therapy for cancer.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₁₂BNO₄ | [1] |

| Molecular Weight | 209.01 g/mol | [1] |

| CAS Number | 76410-58-7 | [1] |

| Appearance | White to off-white solid | [1] |

| pKa Values | 2.46, 8.46, 9.76 | [2] |

| Solubility in Water | Poor | [3] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.

Enantioselective Synthesis of this compound

This protocol describes a hybrid process involving enantioselective alkylation and subsequent enzymatic hydrolysis to produce optically pure this compound.[2]

Materials:

-

(2R)-(-)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine

-

n-Butyllithium (n-BuLi) in hexane

-

4-(Bromomethyl)phenylboronic acid pinacol (B44631) ester

-

Dry tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

α-Chymotrypsin

-

Phosphate (B84403) buffer (pH 7.8)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Alkylation:

-

Dissolve (2R)-(-)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine in dry THF and cool to -78°C under an inert atmosphere.

-

Add n-BuLi dropwise and stir for 10 minutes.

-

Add a solution of 4-(bromomethyl)phenylboronic acid pinacol ester in dry THF dropwise.

-

Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Hydrolysis and Esterification:

-

Treat the purified product with 3N HCl at room temperature for 4 days.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in methanol and reflux for 2 hours.

-

Concentrate the solution to obtain the crude methyl ester.

-

-

Enzymatic Resolution:

-

Dissolve the crude methyl ester in a minimal amount of acetone (B3395972) and add to a phosphate buffer (pH 7.8) containing α-chymotrypsin.

-

Stir the mixture at room temperature and monitor the reaction by HPLC.

-

Upon completion, acidify the solution with 1N HCl to pH 5.

-

Wash the aqueous solution with ethyl acetate to remove unreacted D-ester.

-

Adjust the pH of the aqueous layer to 7.0 with a saturated sodium bicarbonate solution.

-

Concentrate the aqueous solution to obtain crude this compound.

-

Recrystallize from hot water to yield pure this compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol details the quantitative analysis of this compound in biological samples using reversed-phase HPLC with pre-column derivatization.[4][5]

Materials:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound standard

-

Internal standard (e.g., isotopically labeled BPA)

-

ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent

-

UHPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

For plasma samples, perform protein precipitation by adding acetonitrile (1:3 v/v), vortexing, and centrifuging.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.5% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to separate BPA from other components (e.g., start with 5% B, ramp to 95% B).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Detection (MRM Mode):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transition for BPA: m/z 209.1 → 120.1

-

MRM Transition for Internal Standard: m/z 210.1 → 120.1

-

Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of BPA standard.

-

Determine the concentration of BPA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

¹H-NMR Spectroscopy

This protocol outlines the parameters for acquiring ¹H-NMR spectra of this compound for structural confirmation and purity assessment.[6][7][8][9]

Materials:

-

This compound sample

-

Deuterium oxide (D₂O) or DMSO-d₆

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound in D₂O or DMSO-d₆. For D₂O, the pH may need to be adjusted to ~9 with Na₂CO₃ to achieve complete dissolution.[8]

-

-

NMR Acquisition Parameters:

-

Spectrometer Frequency: ≥ 400 MHz

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Solvent: D₂O or DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: ~2-3 seconds

-

Spectral Width: ~12-16 ppm

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm, DMSO at ~2.50 ppm).

-

The characteristic aromatic proton signals for BPA appear in the range of 7.1-7.6 ppm.[9]

-

In Vitro Cellular Uptake Assay

This protocol describes a method to evaluate the uptake of this compound in cancer cell lines.[10]

Materials:

-

Cancer cell line of interest (e.g., B16F1 melanoma cells)[11]

-

Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or ICP-Atomic Emission Spectrometry (ICP-AES) for boron quantification.

-

Cell lysis buffer

Procedure:

-

Cell Culture:

-

Culture the cells in a humidified incubator at 37°C and 5% CO₂.

-

Seed the cells in 6-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.

-

-

Uptake Experiment:

-

Wash the cells twice with pre-warmed PBS.

-

Incubate the cells with various concentrations of this compound in serum-free medium for different time points (e.g., 0.5, 1, 2, 4 hours).

-

To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

-

-

Boron Quantification:

-

Lyse the cells with cell lysis buffer and collect the lysate.

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Digest the cell lysates with a strong acid (e.g., nitric acid).

-

Analyze the boron concentration in the digested samples using ICP-MS or ICP-AES.

-

Normalize the boron concentration to the total protein content (e.g., µg Boron / mg protein).

-

In Vivo Biodistribution Study

This protocol details a typical procedure for assessing the biodistribution of this compound in a tumor-bearing mouse model.[12][13][14][15][16]

Materials:

-

Tumor-bearing mice (e.g., BALB/c mice with subcutaneous CT26 xenografts)[12]

-

This compound-fructose complex solution for injection

-

Anesthetic agent

-

Instruments for dissection

-

Tubes for tissue collection

-

ICP-MS or ICP-AES for boron quantification

Procedure:

-

Animal Model:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

-

Drug Administration:

-

Tissue Collection:

-

At predetermined time points after injection (e.g., 1, 2, 4, 8, 24 hours), euthanize the mice.

-

Collect blood samples via cardiac puncture.

-

Dissect and collect tumors and various organs (e.g., liver, kidneys, spleen, brain, muscle).[12]

-

Weigh each tissue sample.

-

-

Boron Quantification:

-

Homogenize the tissue samples.

-

Digest the homogenized tissues and blood samples with a strong acid.

-

Determine the boron concentration in each sample using ICP-MS or ICP-AES.

-

Express the results as µg of boron per gram of tissue (µg/g).

-

Signaling Pathways and Experimental Workflows

Visual representations of the cellular uptake pathway of this compound and a typical experimental workflow for BNCT are provided below using the DOT language for Graphviz.

Cellular Uptake of this compound

This compound is primarily transported into cancer cells via L-type amino acid transporters, LAT1 and LAT2, which are often overexpressed in malignant tissues.[1][17][18][19][20][21]

Caption: Cellular uptake of this compound via LAT1 and LAT2 transporters.

Experimental Workflow for Boron Neutron Capture Therapy (BNCT)

The following diagram illustrates a typical experimental workflow for preclinical BNCT studies using this compound.[22][23][24]

Caption: A typical experimental workflow for preclinical BNCT studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A novel quantitative method for the determination of 10B-carrier boronophenylalanine in rat plasma by UHPLC-MS/MS and comparison with ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimized 1H MRS and MRSI methods for the in vivo detection of boronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proton nuclear magnetic resonance measurement of p-boronophenylalanine (BPA): a therapeutic agent for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proton nuclear magnetic resonance measurement of p-boronophenylalanine (BPA): A therapeutic agent for boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T2 corrected quantification method of this compound using proton magnetic resonance spectroscopy for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preloading with L-tyrosine increases the uptake of boronophenylalanine in mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stm-journal.ru [stm-journal.ru]

- 13. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. L-Boronphenylalanine Biodistribution Dynamics in the Organs of Mice with Subcutaneous Tumor Xenograft is a Model to Assess Neuron Sources Efficiency in Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental Studies of Boronophenylalanine ((10)BPA) Biodistribution for the Individual Application of Boron Neutron Capture Therapy (BNCT) for Malignant Melanoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 20. researchgate.net [researchgate.net]

- 21. L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

L-p-Boronophenylalanine (BPA): A Technical Guide to its Role as a Boron Delivery Agent in Boron Neutron Capture Therapy (BNCT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that leverages the selective accumulation of a boron-10 (B1234237) (¹⁰B) containing agent in tumor cells, followed by irradiation with a thermal or epithermal neutron beam. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing a high linear energy transfer (LET) alpha particle (⁴He) and a recoiling lithium-7 (B1249544) (⁷Li) nucleus. These particles have a short path length of approximately 5-9 µm, roughly the diameter of a single cell, enabling targeted cell killing with minimal damage to adjacent healthy tissue.[1] The efficacy of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to the tumor. L-p-Boronophenylalanine (BPA), an amino acid analog, has emerged as a leading boron delivery agent for BNCT and is used clinically for various malignancies. This technical guide provides an in-depth overview of BPA's mechanism of action, pharmacokinetics, and the experimental protocols for its evaluation.

Mechanism of Action and Cellular Uptake

The selective accumulation of BPA in tumor cells is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5.[2][3][4] LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, such as leucine (B10760876) and phenylalanine, across the cell membrane.[5][6] Many types of cancer cells exhibit upregulated LAT1 expression to meet their increased metabolic demands for protein synthesis and cell growth.[2][3][7] This overexpression of LAT1 on the surface of tumor cells compared to normal cells forms the basis for the tumor-selective uptake of BPA.

BPA, structurally similar to phenylalanine, is recognized and transported by LAT1 into the cell.[5] Inside the cell, the concentration gradient is maintained, in part, by the exchange of intracellular amino acids, such as glutamine, for extracellular BPA.[5] The uptake of BPA has been shown to correlate with LAT1 expression levels in several cancer cell lines.[2][3]

Signaling Pathway of BPA Uptake via LAT1

The transport of BPA into the tumor cell is a critical first step in BNCT. The following diagram illustrates the key components of the LAT1-mediated uptake of BPA.

Data Presentation: Quantitative Analysis of BPA Distribution

The successful application of BNCT relies on achieving a therapeutic concentration of ¹⁰B in the tumor while minimizing exposure to surrounding healthy tissues. The following tables summarize key quantitative data from preclinical and clinical studies on BPA.

Table 1: Boron Concentration in Tumors and Normal Tissues

| Cancer Type | Model | BPA Dose | Time Post-Infusion | Tumor ¹⁰B Concentration (µg/g) | Normal Tissue ¹⁰B Concentration (µg/g) | Tumor-to-Normal Tissue Ratio | Reference |

| Glioblastoma Multiforme | Human | 98-290 mg/kg | End of infusion | 2.7 - 41.3 | Brain: < Blood Concentration | ~3.5 (Tumor:Blood) | [8][9] |

| Glioblastoma (U87) | Mouse (in situ) | Not Specified | Not Specified | 25.53 | Brain: 8.97 | 2.85 | [10] |

| Glioblastoma (GL261) | Mouse (in situ) | Not Specified | Not Specified | 23.04 | Brain: 8.14 | 2.83 | [10] |

| Malignant Melanoma | Human | 170-210 mg/kg | Not Specified | - | Skin: 1.31 ± 0.22 (Skin:Blood) | 3.40 ± 0.83 (Tumor:Blood) | [11] |

| Gastric Cancer (MKN45) | Mouse (CDX) | Not Specified | Not Specified | 29.58 | Brain: 13.27, Muscle: 15.02 | 3.09 (Tumor:Blood) | [12] |

| Hepatocellular Carcinoma | Mouse | Not Specified | 2 hours | >2 (T/N), >4 (T/B) | - | >2 (T/N), >4 (T/B) | [13] |

Table 2: Pharmacokinetic Parameters of BPA

| Species | BPA Formulation | Dose | Peak Blood ¹⁰B Concentration (µg/mL) | Half-life (min) | Reference |

| Human | BPA-mannitol | 350 mg/kg | 28.1 | Not Specified | [14][15] |

| Rat | BPA | Not Specified | - | 44.11 ± 8.90 | [12] |

| Rat | BPA | Not Specified | Peak at 25 ± 5.8 min | 74.71 ± 52.22 | [13] |

Experimental Protocols

Standardized experimental protocols are essential for the evaluation and comparison of boron delivery agents. The following sections provide detailed methodologies for key experiments.

In Vitro BPA Uptake Assay

Objective: To quantify the cellular uptake of BPA in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., U87, GL261, B16-F10)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (BPA) solution (typically complexed with fructose (B13574) or mannitol (B672) for solubility)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 1 M NaOH)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for boron quantification

Procedure:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that allows for logarithmic growth during the experiment. Culture overnight to allow for cell attachment.

-

BPA Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the desired concentration of BPA. Incubate for various time points (e.g., 1, 3, 6, 24 hours) to determine time-dependent uptake.

-

Cell Washing: After incubation, aspirate the BPA-containing medium and wash the cells three times with ice-cold PBS to remove extracellular BPA.

-

Cell Lysis and Collection: Add cell lysis buffer to each well and incubate to ensure complete cell lysis. Collect the cell lysates.

-

Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a standard protein assay (e.g., BCA assay) for normalization of boron content.

-

Sample Preparation for Boron Analysis: Digest the remaining cell lysate, typically with nitric acid, to prepare it for boron analysis.

-

Boron Quantification: Measure the ¹⁰B concentration in the digested samples using ICP-MS or ICP-AES.[16] The results are typically expressed as µg of ¹⁰B per mg of protein or per 10⁶ cells.

In Vivo Biodistribution Study

Objective: To determine the distribution and accumulation of BPA in tumor and various normal tissues in an animal model.

Materials:

-

Tumor-bearing animal model (e.g., mice or rats with subcutaneous or orthotopic tumors)

-

BPA-fructose solution for injection (intravenous or intraperitoneal)

-

Anesthesia

-

Surgical instruments for tissue collection

-

Liquid nitrogen or dry ice for snap-freezing tissues

-

ICP-MS or ICP-AES for boron quantification

Procedure:

-

Animal Model: Utilize an appropriate tumor-bearing animal model. Tumor growth should be monitored and animals enrolled in the study when tumors reach a suitable size.

-

BPA Administration: Administer the BPA-fructose solution to the animals via the desired route (e.g., tail vein injection for intravenous administration).

-

Time Points: Euthanize groups of animals at various time points post-injection (e.g., 30 minutes, 1, 2, 4, 6 hours) to assess the time course of BPA distribution.

-

Tissue Collection: At each time point, collect blood samples (e.g., via cardiac puncture) and harvest the tumor and various normal tissues of interest (e.g., brain, liver, kidney, muscle, skin).

-

Sample Processing: Weigh each tissue sample and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

-

Sample Preparation for Boron Analysis: Homogenize and digest the tissue samples, typically using a strong acid mixture, to prepare them for boron analysis.

-

Boron Quantification: Measure the ¹⁰B concentration in the digested tissue and blood samples using ICP-MS or ICP-AES.[16] Results are expressed as µg of ¹⁰B per gram of tissue (wet weight).

-

Data Analysis: Calculate the tumor-to-normal tissue and tumor-to-blood ¹⁰B concentration ratios at each time point.

Boron Concentration Measurement in Tissue Samples

Objective: To accurately quantify the ¹⁰B concentration in biological samples.

Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for its high sensitivity and ability to differentiate between boron isotopes (¹⁰B and ¹¹B).[16][17][18]

Procedure:

-

Sample Digestion: Accurately weigh the biological sample (tissue or cell lysate). Digest the sample using a certified low-boron nitric acid, often in combination with other acids like sulfuric acid for blood samples, in a clean environment to minimize contamination. Microwave digestion is often employed for efficient and complete digestion.

-

Dilution: Dilute the digested sample with high-purity deionized water to a final volume, ensuring the boron concentration falls within the linear range of the ICP-MS calibration curve.

-

Internal Standard: Add an internal standard (e.g., Beryllium) to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.

-

Calibration: Prepare a series of calibration standards with known concentrations of ¹⁰B from a certified standard reference material.

-

ICP-MS Analysis: Introduce the samples into the ICP-MS. The instrument will ionize the sample in an argon plasma and then separate the ions based on their mass-to-charge ratio. The detector measures the ion counts for ¹⁰B and ¹¹B.

-

Data Calculation: The concentration of ¹⁰B in the original sample is calculated based on the measured ion counts, the calibration curve, and the dilution factor. The results are typically reported as µg of ¹⁰B per gram of tissue or per mL of liquid.

Mandatory Visualizations

BNCT Mechanism of Action

The following diagram illustrates the sequential steps involved in BNCT, from the administration of BPA to the ultimate destruction of the tumor cell.

Experimental Workflow for BNCT Drug Development

The development of a new boron delivery agent for BNCT follows a structured workflow from preclinical evaluation to clinical trials.

Conclusion

This compound has proven to be a cornerstone in the clinical application of Boron Neutron Capture Therapy. Its selective uptake into tumor cells via the overexpressed LAT1 transporter provides the necessary therapeutic window for effective treatment. The quantitative data from numerous studies underscore its favorable biodistribution profile. The standardized experimental protocols outlined in this guide are crucial for the continued development and evaluation of BPA and novel boron delivery agents. As our understanding of the underlying biology and the technology of neutron sources advances, BPA will likely remain a key component in the arsenal (B13267) against difficult-to-treat cancers.

References

- 1. The effects of BPA-BNCT on normal bone: determination of the CBE value in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. L-Type Amino Acid Transporter 1 (LAT1) Promotes PMA-Induced Cell Migration through mTORC2 Activation at the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron Neutron Capture Therapy: A Review of Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodistribution of boronophenylalanine in patients with glioblastoma multiforme: boron concentration correlates with tumor cellularity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic, biodistribution, safety and efficacy studies of borophenylalanine (BPA) in BNCT in hepatocellular carcinoma cells and tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A cancer research UK pharmacokinetic study of BPA-mannitol in patients with high grade glioma to optimise uptake parameters for clinical trials of BNCT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of total boron and 10B concentration and the detection and measurement of elevated 10B levels in biological samples by inductively coupled plasma mass spectrometry using the determination of 10B:11B ratios - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 17. icpms.cz [icpms.cz]

- 18. roma.sckcen.be [roma.sckcen.be]

A Technical Guide to Early Biodistribution Studies of L-p-Boronophenylalanine (BPA) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early preclinical biodistribution studies of L-p-Boronophenylalanine (BPA), a key boron delivery agent for Boron Neutron Capture Therapy (BNCT). Understanding the in vivo behavior of BPA is critical for optimizing treatment protocols and ensuring the selective delivery of boron to tumor tissues while minimizing exposure to healthy organs. This document summarizes quantitative data from various animal models, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of BPA's pharmacokinetic profile.

Quantitative Biodistribution Data

The selective accumulation of BPA in tumor cells is a cornerstone of its therapeutic efficacy. The following tables summarize the quantitative biodistribution of boron, delivered as BPA, in various preclinical tumor models. These studies highlight the differential uptake in tumor tissues versus normal tissues, a critical factor for the success of BNCT.

Melanoma Models

Melanoma's metabolic pathways, particularly melanin (B1238610) synthesis which utilizes tyrosine (a structural analog of BPA), contribute to the preferential uptake of BPA.

Table 1: Boron Concentration in Melanoma-Bearing Hamster Model

| Time Post-Injection | Tissue | Boron Concentration (µg/g) |

| 2.0 h | Melanoma | Peak Concentration |

| 4.0 h | Melanoma/Skin Ratio | 7:1 to 8:1 |

Following a single intraperitoneal injection of p-BPA (100 mg/kg) in male Syrian (golden) hamsters bearing Greene's melanomas. Boron concentrations were measured by inductively coupled plasma-atomic emission spectrometry (ICP-AES).[1][2]

Table 2: Boron Concentration in Melanoma-Bearing Mouse Model

| Time Post-Injection | Tissue | Boron Concentration (µg/g) |

| 2.0 h | Tumor | 25.9 ± 2.6 |

| 2.0 h | Tumor (individual range) | 11.7 - 52.0 |

Following a single intraperitoneal injection of BPA (350 mg/kg) in NIH nude mice implanted with MEL-J human melanoma cells.[3]

Glioma Models

Gliomas, particularly high-grade gliomas, often exhibit an upregulated transport of amino acids, which facilitates the accumulation of BPA.

Table 3: Boron Concentration in F98 Glioma-Bearing Rat Model

| Administration Route & Condition | Time Post-Administration | Tumor Boron Concentration (µg/g) | Tumor-to-Blood Ratio | Tumor-to-Brain Ratio |

| Intravenous (i.v.) | 2.5 h | 20.8 | 3.2 | 5.0 |

| Intracarotid (i.c.) without BBB-D | 2.5 h | 42.7 | 8.5 | 5.9 |

| Intracarotid (i.c.) with BBB-D | 2.5 h | 94.5 | 10.9 | 7.5 |

Fischer rats with stereotactically implanted F98 glioma cells received 500 mg/kg BPA. Blood-Brain Barrier Disruption (BBB-D) was achieved with an intracarotid infusion of 25% mannitol.[4]

Table 4: Boron Biodistribution in U87MG Glioma Orthotopic Xenograft Mouse Model

| Time Post-Injection | Tissue | Boron Concentration (µg/g) |

| 1.0 h, 2.5 h, 5.0 h | Tumor | Variable |

| 1.0 h, 2.5 h, 5.0 h | Normal Brain | Variable |

| 1.0 h, 2.5 h, 5.0 h | Liver | Variable |

| 1.0 h, 2.5 h, 5.0 h | Kidney | Variable |

| 1.0 h, 2.5 h, 5.0 h | Skin | Variable |

| 1.0 h, 2.5 h, 5.0 h | Blood | Variable |

Mice received an intraperitoneal injection of BPA at a dose of 1 g/kg body weight. Boron concentration was analyzed by inductively coupled plasma atomic emission spectroscopy (ICP-AES). The study noted significant inter-animal variation.[5]

Other Cancer Models

The applicability of BPA-mediated BNCT is being explored in a variety of other malignancies.

Table 5: Boron Concentration in Gastric Cancer Xenograft Mouse Model

| Time Post-Injection | Tissue | Boron Concentration (µg/g) |

| 1.0 h | Tumor (MKN45-derived) | Data not specified |

| 1.0 h | Blood | Data not specified |

| 1.0 h | Normal Tissues | Data not specified |

BALB/c nude mice bearing human gastric cancer cell line MKN45-derived xenografts received an intravenous injection of BPA at a dose of 250 mg/kg body weight.[6][7]

Table 6: Boron Pharmacokinetics in Rats

| Time Post-Injection | Blood Boron Concentration (µg/mL) |

| 5 min | 11.20 |

| 30 min | 5.51 |

| 50 min | 5.03 |

| 3 h | 2.90 |

Rats were intravenously injected with BPA. The half-life was determined to be 44.11 ± 8.90 min.[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to preclinical research. The following sections outline the typical methodologies employed in the biodistribution studies of BPA.

Animal Models and Tumor Implantation

-

Species and Strain: Common animal models include BALB/c mice, NIH nude mice, Fischer rats, and Syrian (golden) hamsters.[1][3][4][6][7][8][9][10]

-

Tumor Cell Lines: A variety of cell lines are used to model different cancers, including Greene's melanoma, Harding-Passey melanoma, MEL-J human melanoma, F98 rat glioma, U87MG human glioma, and MKN45 human gastric cancer.[1][2][3][4][5][6][7][8]

-

Implantation: For solid tumors, cancer cells are typically implanted subcutaneously into the flank of the animal.[3][6][7][8][9][11][10] For brain tumor models, stereotactic implantation of glioma cells into the brain is performed.[4][5]

BPA Formulation and Administration

-

Formulation: this compound is often administered as a fructose (B13574) complex to enhance its solubility.[1][2]

-

Dosage: The administered dose of BPA varies across studies, ranging from 100 mg/kg to 1 g/kg body weight.[1][2][3][4][5][6][7]

-

Administration Route: The most common routes of administration are intraperitoneal (i.p.) and intravenous (i.v.) injection.[1][3][5][6][7][8][9][10] Some studies have explored intracarotid (i.c.) injection, particularly for brain tumors, to bypass the blood-brain barrier.[4]

Tissue Collection and Boron Analysis

-

Time Points: Animals are euthanized at various time points post-BPA administration (e.g., 0.5, 1, 2, 2.5, 4, 5, 6, and 24 hours) to assess the dynamic biodistribution.[1][4][5][9][10]

-

Sample Collection: At each time point, samples of tumor, blood, and various normal tissues (e.g., skin, brain, liver, kidney) are collected.[1][4][5][9][10]

-

Analytical Method: The concentration of boron in the collected tissues is most commonly determined by Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][5][9][10] These techniques offer high sensitivity for boron quantification.

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental procedures and biological pathways. The following visualizations, created using the DOT language, depict a generalized workflow for BPA biodistribution studies and the key transport mechanisms involved in its cellular uptake.

Caption: Generalized workflow for in vivo biodistribution studies of this compound.

Caption: Simplified diagram of BPA uptake into tumor cells via the LAT1 transporter.

The selective uptake of BPA into tumor cells is largely mediated by L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in malignant cells to meet their increased demand for amino acids for proliferation.[12] This active transport mechanism is a key reason for the preferential accumulation of BPA in tumors compared to surrounding normal tissues.

This technical guide serves as a foundational resource for professionals engaged in the development of BNCT. The presented data and methodologies from early animal studies underscore the promise of BPA as a selective boron delivery agent and provide a framework for future research and clinical translation.

References

- 1. Biodistribution of boron concentration on melanoma-bearing hamsters after administration of p-, m-, o-boronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodistribution of Boron Concentration on Melanoma‐bearing Hamsters after Administration of p‐, m‐, o‐Boronophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Studies of Boronophenylalanine ((10)BPA) Biodistribution for the Individual Application of Boron Neutron Capture Therapy (BNCT) for Malignant Melanoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced survival of glioma bearing rats following boron neutron capture therapy with blood-brain barrier disruption and intracarotid injection of boronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodistribution of 10B in Glioma Orthotopic Xenograft Mouse Model after Injection of L-para-Boronophenylalanine and Sodium Borocaptate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]

- 7. Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective targeting of boronophenylalanine to melanoma in BALB/c mice for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stm-journal.ru [stm-journal.ru]

- 10. cyberleninka.ru [cyberleninka.ru]

- 11. researchgate.net [researchgate.net]

- 12. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Boron Neutron Capture Therapy using L-p-Boronophenylalanine

For Researchers, Scientists, and Drug Development Professionals